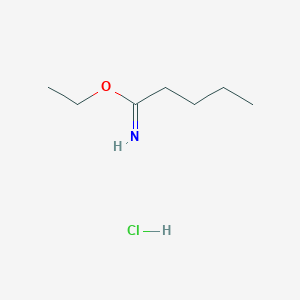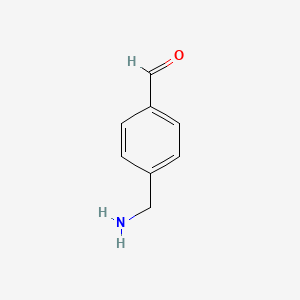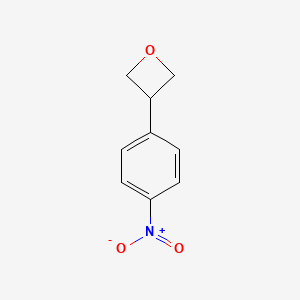
3-(4-Nitrophenyl)oxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Nitrophenyl)oxetane is a type of oxetane, which are strained four-membered heterocycles containing an oxygen atom . Oxetanes have been receiving attention in drug design due to their metabolic stability, rigidity, and hydrogen-bond acceptor ability .
Synthesis Analysis
The synthesis of oxetanes often involves the use of complex starting materials, including epoxides . A method to obtain these structures involves mixing secondary or primary alcohols with vinyl sulfonium ions in the presence of a photocatalyst .Molecular Structure Analysis
Oxetanes are known for their unique properties such as low molecular weight, high polarity, and marked three-dimensionality . They have garnered further interest as isosteres of carbonyl groups and as molecular tools to fine-tune physicochemical properties of drug compounds .Chemical Reactions Analysis
The reactions of 3-substituted oxetanes with nitric acid in dichloromethane or trichloromethane under anhydrous conditions have been investigated . Quantitative conversion to 2-substituted propane-1,3-diol dinitrates occurs .Physical and Chemical Properties Analysis
Oxetanes are known to possess structural rigidity, low lipophilicity, high H-bonding acceptor ability, and enhanced metabolic stability compared to other related oxygen heterocycles .Mécanisme D'action
Safety and Hazards
Orientations Futures
Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They are of increasing importance in drug design and can be found in numerous relevant bioactive molecules . Future research may focus on expanding the scope of oxetanes accessed through various methods and exploring their potential benefits in drug discovery .
Propriétés
Numéro CAS |
184682-45-9 |
|---|---|
Formule moléculaire |
C9H9NO3 |
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
3-(4-nitrophenyl)oxetane |
InChI |
InChI=1S/C9H9NO3/c11-10(12)9-3-1-7(2-4-9)8-5-13-6-8/h1-4,8H,5-6H2 |
Clé InChI |
HMDOTMHQDAXKKO-UHFFFAOYSA-N |
SMILES |
C1C(CO1)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1C(CO1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


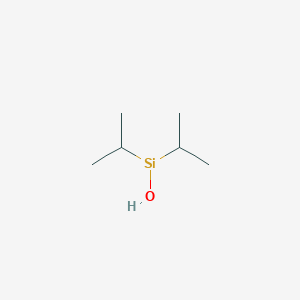

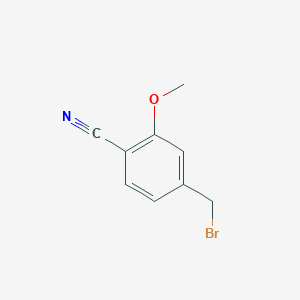

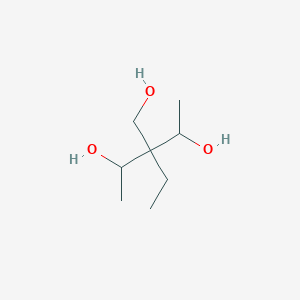

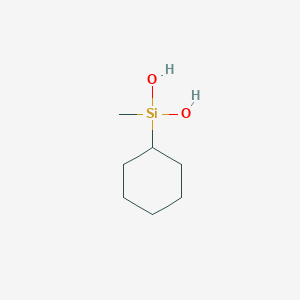
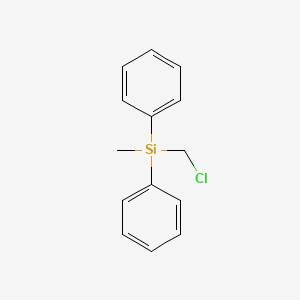
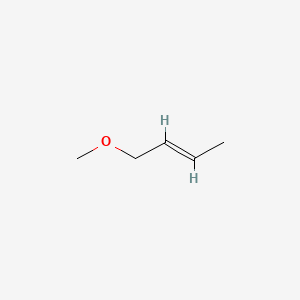
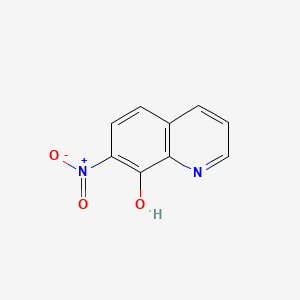
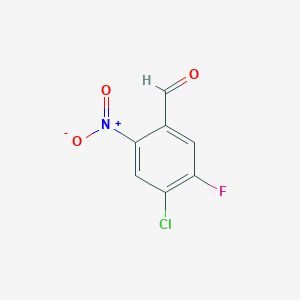
![[1,1'-Biphenyl]-3,4-diamine, 4'-chloro-](/img/structure/B3187991.png)
